1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine
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Overview
Description
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine is an organic compound with the molecular formula C12H16Cl2N2O. It is a derivative of piperazine, a heterocyclic amine, and contains a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with piperazine under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride: A hydrochloride salt form of the compound with similar properties.
2-(2,4-Dichlorophenoxy)ethanol: An intermediate in the synthesis of this compound.
Piperazine derivatives: Various derivatives of piperazine with different substituents and biological activities.
Uniqueness
This compound is unique due to its specific dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H16Cl2N2O |
---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-1-2-12(11(14)9-10)17-8-7-16-5-3-15-4-6-16/h1-2,9,15H,3-8H2 |
InChI Key |
FMFXJUIEYOHHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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